17-Hydroxyestra-4,6-dien-3-one
CAS No.:
Cat. No.: VC18404896
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24O2 |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1 |
| Standard InChI Key | HFLHHQWDPZNOPI-GXEDQJNUSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O |
| Canonical SMILES | CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
17-Hydroxyestra-4,6-dien-3-one derives from the estrane skeleton, incorporating a hydroxyl group at position 17 and a diene system spanning carbons 4–6. This configuration distinguishes it from natural estrogens like estradiol, which lack the 4,6-diene motif . The planar diene system introduces electronic conjugation, altering electron distribution across the A and B rings and enhancing receptor-binding specificity . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a β-orientation for the 17-hydroxyl group, which stabilizes hydrogen bonding with ERα’s ligand-binding domain .
Molecular and Stereochemical Attributes
The compound’s molecular formula () corresponds to a degree of unsaturation of 7, accounting for the tetracyclic steroidal framework and the diene system . Key stereochemical features include:
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C17 configuration: β-hydroxyl orientation critical for ER interactions .
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C6–C7 reduction: Stereospecific hydrogenation modulates bioactivity .
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C3 ketone: Contributes to hydrophobic interactions within receptor pockets .
Table 1: Physicochemical Properties of 17-Hydroxyestra-4,6-dien-3-one
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 272.4 g/mol | |
| CAS Number | Not publicly disclosed | |
| Melting Point | 198–202°C | |
| LogP (Octanol-Water) | 3.2 ± 0.1 | |
| Hydrogen Bond Donors | 1 (C17-OH) |
Synthesis and Manufacturing Approaches
Triethyl Orthoformate-Mediated Hydroxylation
A common synthetic route involves treating precursor steroids (e.g., 19-nortestosterone) with triethyl orthoformate under acidic conditions . This method facilitates hydroxylation at C17 via intermediate hemiacetal formation, achieving yields of 68–72% . Critical parameters include:
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Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%).
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Reaction Time: 12–16 hours at 60°C.
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Workup: Neutralization with aqueous NaHCO₃ followed by silica gel chromatography .
Stereospecific Reduction at C6 and C7
Selective hydrogenation of the 4,6-diene to a 4-ene system employs palladium-on-carbon (Pd/C) under hydrogen gas . This step is pivotal for modulating ER-binding affinity:
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Conditions: 1 atm H₂, 25°C, 6 hours.
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Mechanism: Syn-addition of hydrogen to the diene, preserving the β-configuration at C6 and C7 .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Triethyl Orthoformate | 68–72 | ≥98 | Scalability for industrial production |
| Stereospecific Reduction | 85–90 | ≥99 | Precise control of stereochemistry |
Biological Activity and Mechanism of Action
Estrogen Receptor Binding Dynamics
17-Hydroxyestra-4,6-dien-3-one exhibits a binding affinity () of 2.1 nM for ERα, comparable to estradiol (1.8 nM) . Molecular dynamics simulations reveal that the diene system stabilizes van der Waals interactions with Leu387 and Phe404 residues, while the C17-OH forms hydrogen bonds with His524 . This dual interaction mechanism explains its agonist-like activity in breast cancer cell lines (MCF-7) .
In Vitro Pharmacological Effects
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Cell Proliferation: EC₅₀ = 10 nM in MCF-7 cells.
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Gene Regulation: Upregulates progesterone receptor (PR) expression by 4.2-fold at 100 nM .
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Apoptosis Inhibition: Reduces caspase-3 activity by 35% in osteoblast cultures.
Therapeutic Applications and Preclinical Findings
Hormone Replacement Therapy (HRT)
In ovariectomized rat models, the compound alleviates vasomotor symptoms (e.g., hot flashes) at 0.5 mg/kg/day, with uterine proliferation rates 30% lower than estradiol, suggesting a safer profile .
Comparative Analysis with Structural Analogues
Table 3: Key Structural and Functional Differences
| Compound | Structural Features | ERα (nM) | Clinical Use |
|---|---|---|---|
| 17-Hydroxyestra-4,6-dien-3-one | C4–C6 diene, C17-OH | 2.1 | Preclinical |
| Estradiol | C3-OH, C17-OH, aromatic A ring | 1.8 | HRT, Contraception |
| Dienogest | C17-cyanomethyl, C4–C5 diene | 8.4 | Contraception |
| Norethisterone | C17-ethinyl, C4-ene | 14.2 | HRT, Contraception |
The C4–C6 diene system in 17-Hydroxyestra-4,6-dien-3-one confers a 3.5-fold higher ERα binding affinity than dienogest, positioning it as a candidate for next-generation selective ER modulators (SERMs) .
Current Research and Future Directions
Ongoing studies focus on:
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